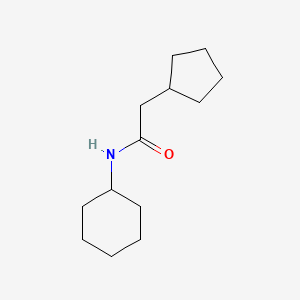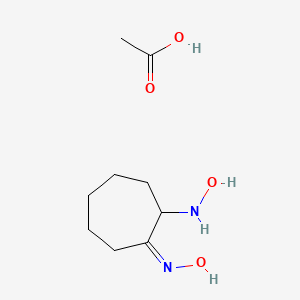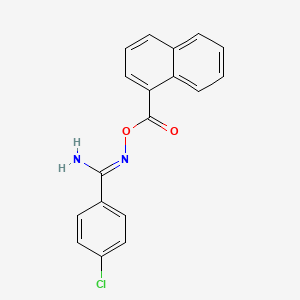![molecular formula C22H28N2O3 B5914788 N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive antagonist of the NMDA receptor. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the excessive activation of NMDA receptors, N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide helps to restore the balance between excitation and inhibition in the brain, which is disrupted in neurodegenerative disorders. N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide also modulates the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been shown to have a wide range of biochemical and physiological effects in the brain. It improves synaptic plasticity, reduces oxidative stress, and enhances mitochondrial function. N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide also regulates the expression of various genes and proteins involved in neuroprotection and neuroinflammation. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in neuronal survival and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily administered to animals and has a long half-life, which allows for sustained drug exposure. However, N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide also has some limitations, such as its poor solubility in water and its tendency to bind to other receptors besides the NMDA receptor. These factors can affect the accuracy and reproducibility of experimental results.
Orientations Futures
There are several future directions for N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide research, including the development of more potent and selective NMDA receptor antagonists, the investigation of N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide's effects on other neurotransmitter systems, and the exploration of N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide's potential role in neuroprotection and neuroinflammation. Additionally, more studies are needed to determine the optimal dosing and administration regimen for N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide in different neurodegenerative disorders.
Méthodes De Synthèse
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide can be synthesized using a multistep process starting from 1-Adamantylamine. The synthesis involves the reaction of 1-Adamantylamine with 3-(4-Morpholinyl)aniline in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). The product obtained is then treated with acetic anhydride to form N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide.
Applications De Recherche Scientifique
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its role in the treatment of neuropathic pain, epilepsy, and traumatic brain injury. N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroprotection in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-20(24-4-6-27-7-5-24)18-2-1-3-19(11-18)23-21(26)22-12-15-8-16(13-22)10-17(9-15)14-22/h1-3,11,15-17H,4-10,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSWFYSKHKDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-ylcarbonyl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)




![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)



